Cas no 98593-81-8 (2-hydroxyethyl (thiophen-2-ylmethyl)carbamate)
98593-81-8 structure
Product Name:2-hydroxyethyl (thiophen-2-ylmethyl)carbamate
CAS-nummer:98593-81-8
MF:C8H11NO3S
MW:201.242841005325
CID:1993300
PubChem ID:57422
Update Time:2025-04-21
2-hydroxyethyl (thiophen-2-ylmethyl)carbamate Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-hydroxyethyl (thiophen-2-ylmethyl)carbamate
- 2-hydroxyethyl N-(thiophen-2-ylmethyl)carbamate
- 2-Thenylurethane du glycol
- CARBAMIC ACID, 2-THENYL-, 2-HYDROXYETHYL ESTER
- 2-Thenylurethane du glycol [French]
- DTXCID40166215
- DTXSID10243724
- 2-Thenylcarbamic acid 2-hydroxyethyl ester
- BRN 0165211
- 98593-81-8
- 4-18-00-07105 (Beilstein Handbook Reference)
- AKOS017899720
-
- Inchi: 1S/C8H11NO3S/c10-3-4-12-8(11)9-6-7-2-1-5-13-7/h1-2,5,10H,3-4,6H2,(H,9,11)
- InChI-sleutel: QWLGXTSJOZOKBP-UHFFFAOYSA-N
- LACHT: S1C=CC=C1CNC(=O)OCCO
Berekende eigenschappen
- Exacte massa: 201.046
- Monoisotopische massa: 201.046
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 5
- Complexiteit: 166
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 86.8A^2
- XLogP3: 0.5
Experimentele eigenschappen
- Dichtheid: 1.302
- Kookpunt: 385.6°C at 760 mmHg
- Vlampunt: 187°C
- Brekindex: 1.565
2-hydroxyethyl (thiophen-2-ylmethyl)carbamate Gerelateerde literatuur
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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